molecular formula C18H25N5S2 B609019 MI-2 CAS No. 1271738-62-5

MI-2

Cat. No.: B609019
CAS No.: 1271738-62-5
M. Wt: 375.6 g/mol
InChI Key: SRQYLNYQAPCPIR-UHFFFAOYSA-N
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Description

MI-2 is a small molecule inhibitor that targets the interaction between Menin and Mixed Lineage Leukemia 1 (MLL1). This compound has gained significant attention due to its potential therapeutic applications, particularly in the treatment of leukemia. This compound disrupts the Menin-MLL1 interaction, which is crucial for the proliferation of leukemia cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MI-2 involves multiple steps, starting with the preparation of key intermediatesThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Techniques such as continuous flow chemistry and automated synthesis are often employed to streamline production and minimize waste .

Chemical Reactions Analysis

Types of Reactions

MI-2 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. Reaction conditions are carefully controlled to achieve the desired modifications without compromising the compound’s integrity .

Major Products

The major products formed from these reactions are typically derivatives of this compound with modified functional groups. These derivatives are often tested for their biological activity to identify more potent inhibitors .

Scientific Research Applications

MI-2 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study protein-protein interactions and to develop new synthetic methodologies.

    Biology: Employed in research to understand the role of Menin-MLL1 interaction in cellular processes.

    Medicine: Investigated as a potential therapeutic agent for the treatment of leukemia and other cancers.

    Industry: Utilized in the development of new drugs and therapeutic strategies

Mechanism of Action

MI-2 exerts its effects by binding to the Menin-MLL1 interaction site, thereby preventing the interaction between Menin and MLL1. This disruption leads to the downregulation of MLL1 target genes, inhibiting the proliferation of leukemia cells. The molecular targets involved include the Menin binding pocket and the MLL1 protein .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high specificity and potency in disrupting the Menin-MLL1 interaction. Its ability to selectively target leukemia cells while sparing normal cells makes it a promising candidate for therapeutic development .

Properties

IUPAC Name

4-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-6-propylthieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5S2/c1-4-5-13-10-14-15(20-12-21-16(14)24-13)22-6-8-23(9-7-22)17-19-11-18(2,3)25-17/h10,12H,4-9,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRQYLNYQAPCPIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC2=C(N=CN=C2S1)N3CCN(CC3)C4=NCC(S4)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40716734
Record name 4-[4-(5,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-yl)piperazin-1-yl]-6-propylthieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40716734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1271738-62-5
Record name 4-[4-(5,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-yl)piperazin-1-yl]-6-propylthieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40716734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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